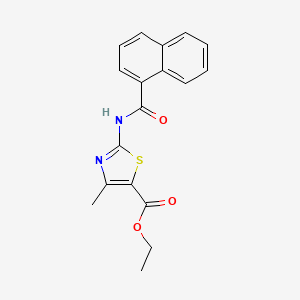![molecular formula C15H17N3O3 B5881309 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide works by inhibiting FAAH, which leads to an increase in anandamide levels. Anandamide is known to activate the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, anxiety, and depression. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to increase anandamide levels in the brain and peripheral tissues, leading to a reduction in pain, anxiety, and depression-like behaviors.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In preclinical models, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to reduce pain, anxiety, and depression-like behaviors. It has also been shown to improve cognitive function and reduce inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly specific FAAH inhibitor, which allows for targeted modulation of the endocannabinoid system. It has also been optimized for high yields and purity, making it a viable compound for scientific research. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has some limitations. It has a short half-life, which limits its duration of action. It also has poor solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of research is the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide in the treatment of drug addiction. Additionally, there is ongoing research into the development of more potent and selective FAAH inhibitors, which could lead to new therapeutic options for a range of conditions.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-pyrazinecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for the degradation of anandamide, a neurotransmitter that has been implicated in pain, anxiety, and depression. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been studied in preclinical models for its potential use in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-4-3-11(9-14(13)21-2)5-6-18-15(19)12-10-16-7-8-17-12/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWBNQNVWBHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)


![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
